Dimethyl cyclopentylboronate
Description
Dimethyl cyclopentylboronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a cyclopentyl group and two methyl groups. Organoboron compounds, including this compound, are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Properties
CAS No. |
41156-60-9 |
|---|---|
Molecular Formula |
C7H15BO2 |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
cyclopentyl(dimethoxy)borane |
InChI |
InChI=1S/C7H15BO2/c1-9-8(10-2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChI Key |
XKVXABOILVNHCI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCC1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl cyclopentylboronate can be synthesized through several methods. One common approach involves the hydroboration of cyclopentene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired product. The reaction typically proceeds under mild conditions, making it an efficient and practical method for laboratory synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for optimizing production efficiency and safety .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Dimethyl cyclopentylboronate serves as a nucleophilic partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with aryl or alkenyl halides. The reaction mechanism involves three stages:
-
Oxidative Addition : Transition metal catalysts (e.g., Pd(PPh~3~)~4~) activate the aryl halide.
-
Transmetallation : The boronate transfers its cyclopentyl group to the metal center.
-
Reductive Elimination : The coupled product is released, regenerating the catalyst.
Example Reaction:
This method is widely used for constructing cyclopentyl-substituted aromatic systems in pharmaceuticals and materials science .
Multicomponent Passerini-Type Reactions
In a 2021 study, boronic acids analogous to this compound were employed in Passerini-type reactions to synthesize α-hydroxyketones. The reaction involves:
-
An aldehyde
-
An isocyanide
-
A boronic acid
Key Conditions:
General Pathway:
This method highlights the boronate’s role in diversifying carbonyl-containing compounds .
Radical Boron Migration Reactions
This compound derivatives participate in radical-mediated 1,2- and 1,4-boron migrations to form bisborylalkanes. A 2020 study demonstrated:
| Migration Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| 1,2 | gem-Bisborylalkane | 68 | Ru(bpy)~3~(PF~6~)~2~, light |
| 1,4 | 1,3-Bisborylalkane | 63 | CF~3~ radical initiation |
Mechanism:
-
Radical generation via H-abstraction or alkene addition.
Hydrolysis and Stability
While not a reaction per se, this compound hydrolyzes under acidic or basic conditions to regenerate cyclopentylboronic acid:
This property necessitates anhydrous storage for long-term stability.
Scientific Research Applications
Dimethyl cyclopentylboronate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl cyclopentylboronate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. In biological systems, boron compounds can interact with cellular components, potentially affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
- Dimethyl phenylboronate
- Dimethyl butylboronate
- Dimethyl hexylboronate
Comparison: Dimethyl cyclopentylboronate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in specific reactions where the cyclopentyl group can influence the reactivity and selectivity of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
